2-Hydroxyethyl Nonanoate: Molecular Architecture, Synthesis, and Application Profiling
2-Hydroxyethyl Nonanoate: Molecular Architecture, Synthesis, and Application Profiling
Executive Summary
2-Hydroxyethyl nonanoate (commonly known as ethylene glycol monopelargonate) is a medium-chain fatty acid ester characterized by its distinct amphiphilic geometry. Comprising a hydrophobic nine-carbon aliphatic tail (nonanoate) and a hydrophilic polar head (2-hydroxyethyl group), this molecule serves as a critical intermediate in organic synthesis, a niche-clearing agent in agricultural biocontrol, and a functional surfactant in material sciences. This technical guide deconstructs its physicochemical properties, synthetic pathways, and application efficacy for researchers and drug development professionals.
Physicochemical Profiling & Structural Geometry
The behavior of 2-hydroxyethyl nonanoate in biological and synthetic systems is dictated by its precise molecular metrics[1]. The balance between its lipophilic carbon chain and its hydrogen-bonding hydroxyl terminus yields an XLogP3 of 3.0, placing it in an optimal range for membrane penetration and lipid-based nanoparticle (LNP) integration.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Reference / Source |
| IUPAC Name | 2-hydroxyethyl nonanoate | Computed by Lexichem TK 2.7.0[1] |
| CAS Number | 16179-40-1 | PubChem / ECHEMI[1] |
| Molecular Formula | C11H22O3 | PubChem CID 169334[1] |
| Molecular Weight | 202.29 g/mol | Computed by PubChem 2.2[1] |
| Exact Mass | 202.15689 Da | Computed by PubChem 2.2[1] |
| XLogP3 (Lipophilicity) | 3.0 | Computed by XLogP3 3.0[1] |
| Topological Polar Surface Area | 46.5 Ų | Computed by Cactvs 3.4.8.18[1] |
| Hydrogen Bond Donors | 1 | Computed by Cactvs 3.4.8.18[1] |
| Hydrogen Bond Acceptors | 3 | Computed by Cactvs 3.4.8.18[1] |
Structural Amphiphilicity & Functional Domains
The utility of 2-hydroxyethyl nonanoate stems from its dual-domain structure. The nonanoate tail drives hydrophobic interactions, while the terminal hydroxyl group provides a reactive site for further functionalization or hydrogen bonding.
Functional domain mapping of 2-hydroxyethyl nonanoate highlighting its amphiphily.
Synthetic Methodologies & Reaction Causality
The synthesis of 2-hydroxyethyl nonanoate requires strict control over reaction conditions to prevent the formation of unwanted diesters (ethylene glycol dipelargonate) or over-oxidation products. Below are two field-proven methodologies.
Protocol 1: Direct Acid-Catalyzed Esterification
This traditional Fischer esterification approach relies on stoichiometric manipulation to drive monoester formation[2].
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Step 1: Reagent Charging. Dissolve 51.5 g (0.325 mol) of pelargonic acid and 51.0 g (0.82 mol) of ethylene glycol in 200 mL of dichloromethane (DCM).
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Causality: The ~2.5x molar excess of the diol (ethylene glycol) is a statistical necessity; it heavily favors the formation of the monoester and suppresses diester formation. DCM is selected because it completely solubilizes the lipophilic pelargonic acid while maintaining a low boiling point (39.6 °C) to prevent thermal degradation during downstream solvent removal.
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Step 2: Catalysis & Incubation. Add 20 drops of concentrated H₂SO₄ and store the mixture at room temperature for 6 days.
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Causality: H₂SO₄ acts as a proton donor, increasing the electrophilicity of the pelargonic acid carbonyl carbon. This lowers the activation energy required for nucleophilic attack by the ethylene glycol hydroxyl group.
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Step 3: Self-Validating Workup. Add 150 mL of 0.1 N NaOH to the reaction mixture and shake vigorously. Allow the phases to separate and collect the lower DCM layer.
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Causality & Validation: This step is a built-in purification mechanism. The NaOH selectively deprotonates any unreacted pelargonic acid, converting it into a water-soluble sodium salt that partitions into the upper aqueous layer. The target neutral ester partitions exclusively into the lower organic (DCM) layer. Evaporation of the DCM yields the pure product, validated by the absence of a carboxylic acid O-H stretch in FTIR.
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Reaction pathway for the acid-catalyzed esterification of 2-hydroxyethyl nonanoate.
Protocol 2: Hypochlorite-Mediated Dehydration of Hydroperoxyacetals
For sensitive substrates where harsh acids are contraindicated, an advanced oxidative dehydration pathway is utilized[3].
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Step 1: Reagent Mixing. To a flame-dried vial, add technical grade Ca(OCl)₂ (1.3 equiv, 1.0 mmol) in 2 mL of CH₃CN. Inject a solution of the hydroperoxyacetal precursor (1.0 equiv, 0.50 mmol) in 1 mL of CH₃CN.
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Causality: Acetonitrile (CH₃CN) is utilized as a polar aprotic solvent. It stabilizes the transition states during the heterolytic fragmentation of the intermediate without participating in unwanted nucleophilic side reactions.
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Step 2: Oxidative Dehydration. Stir vigorously for 10 minutes at room temperature.
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Causality: The hypochlorite mediates the rapid dehydration of the hydroperoxyacetal via the formation and subsequent heterolytic fragmentation of a secondary chloroperoxide intermediate, cleanly yielding the ester.
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Step 3: Self-Validating Workup. Immediately filter the partially heterogeneous solution through a short plug of silica, rinsing with a minimal amount of CH₂Cl₂.
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Causality & Validation: The silica plug acts as an instant physical and chemical quench. It traps the inorganic calcium salts and unreacted polar oxidants, ensuring the newly formed ester is not subjected to over-oxidation or hydrolytic cleavage.
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Application Efficacy & Field-Proven Insights
Biocontrol and Niche-Clearing Agents In agricultural biotechnology, 2-hydroxyethyl nonanoate is deployed as a "niche-clearing agent"[2]. Its specific HLB (Hydrophilic-Lipophilic Balance) allows it to disrupt the lipid bilayers of established fungal and bacterial pathogen colonies on plant surfaces. By eradicating these established biofilms, it clears the biological niche, drastically enhancing the subsequent colonization and efficacy of applied biocontrol agents.
Material Science: Polyurethane Mold Release The compound is highly effective in aqueous mold release formulations for high-resilience open-cell foamed plastics[4]. The causality behind its efficacy lies in its dual nature: the hydrophobic nonanoate tail creates a low-surface-energy, non-stick barrier against the expanding polyurethane, while the hydrophilic 2-hydroxyethyl head ensures stable, homogeneous emulsification within water-based lithium soap delivery systems.
Pharmaceutical Intermediates & Lipid Nanoparticles (LNPs) Structurally, 2-hydroxyethyl nonanoate mirrors the active motifs found in compounds like ascorbyl palmitate, which have been investigated as Sphingosine kinase 1 (SphK1) inhibitors[5]. In drug development, its free terminal hydroxyl group serves as a versatile synthetic handle for conjugating active pharmaceutical ingredients (APIs), while its medium-chain lipid tail facilitates cellular membrane penetration, making it a valuable precursor for custom LNP formulations.
References
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Title: 2-Hydroxyethyl nonanoate | C11H22O3 | CID 169334 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
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Title: Fragmentation of chloroperoxides: Hypochlorite-mediated dehydration of hydroperoxyacetals to esters Source: UNL Digital Commons (Dussault, P. H., et al., 2010) URL: [Link]
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Title: L-ascorbyl 6-palmitate as lead compound targeting SphK1: an in silico and in vitro investigation Source: SAGE Publications / ResearchGate URL: [Link]
- Title: US Patent 4,473,403 - Mold release agents for open-cell molded foamed articles and means of application Source: Google Patents URL
- Title: US Patent 5,310,725 - Combinations of Such material with a curative, fatty acid product Source: Google Patents URL
Sources
- 1. 2-Hydroxyethyl nonanoate | C11H22O3 | CID 169334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. US4473403A - Mold release agents for open-cell molded foamed articles and means of application - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
